

Theoretical Analysis of 5-Bromo-4-methylnicotinonitrile: A Technical Whitepaper

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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and spectroscopic analysis of **5-Bromo-4-methylnicotinonitrile**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of specific published theoretical studies on this molecule, this document outlines a robust computational and experimental framework based on established methodologies for similar compounds. This includes detailed protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, vibrational frequencies, and electronic properties, alongside standardized procedures for Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic analysis. All quantitative data presented herein is exemplar and serves as a template for the expected results from such an investigation. Researchers are encouraged to replace this with their own experimental and computational findings.

Introduction

5-Bromo-4-methylnicotinonitrile belongs to the class of substituted nicotinonitriles, which are recognized scaffolds in the development of various therapeutic agents. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine ring suggests a unique electronic and structural profile that may influence its biological activity and potential as a drug candidate. Theoretical studies, in conjunction with spectroscopic analysis, are crucial for

understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and ultimately, its mechanism of action.

Computational chemistry, particularly Density Functional Theory (TFD), offers a powerful in silico approach to predict molecular geometry, vibrational modes, and electronic characteristics with high accuracy.[1][2][3] These theoretical insights, when validated by experimental spectroscopic data, provide a detailed molecular portrait that can guide further research and development efforts.

This whitepaper details the standard computational and experimental protocols applicable to the study of **5-Bromo-4-methylnicotinonitrile**, providing a foundational methodology for researchers in the field.

Computational Methodology

The following section outlines a typical computational workflow for the theoretical analysis of **5-Bromo-4-methylnicotinonitrile**.

Geometry Optimization

The molecular structure of **5-Bromo-4-methylnicotinonitrile** would be optimized using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

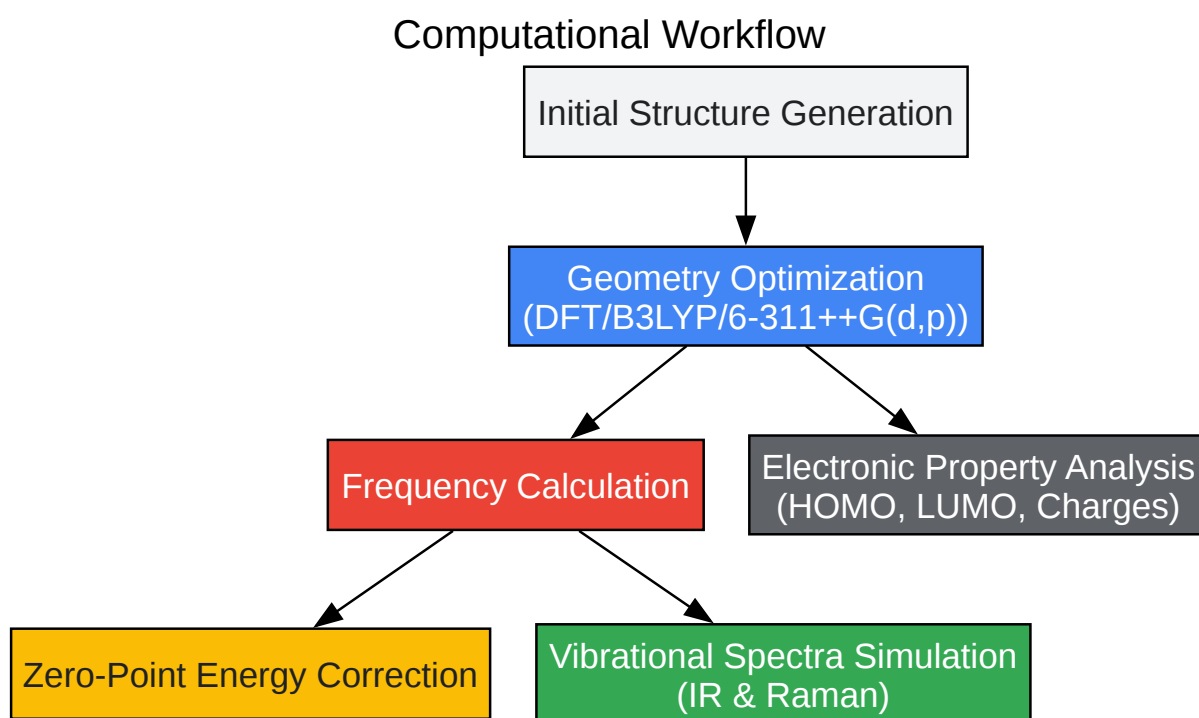
Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to predict the infrared and Raman spectra. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is also conducted to provide a detailed assignment of the vibrational modes.[5][6]

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges are calculated. These parameters provide insights into the molecule's chemical reactivity, kinetic stability, and charge distribution.

DOT Script for Computational Workflow



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Caption: A typical workflow for the computational analysis of **5-Bromo-4-methylnicotinonitrile**.

Exemplar Theoretical Data

The following tables present exemplar quantitative data that would be expected from the computational analysis of **5-Bromo-4-methylnicotinonitrile**. This data is for illustrative purposes only and should be replaced with actual calculated values.

Table 1: Optimized Geometrical Parameters (Exemplar Data)

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C2-C3	1.39
C3-C4	1.40	
C4-C5	1.39	
C5-C6	1.38	
C6-N1	1.34	
N1-C2	1.33	
C3-C7 (CN)	1.44	
C7≡N8	1.16	
C4-C9 (CH3)	1.51	
C5-Br10	1.89	
Bond Angle	N1-C2-C3	123.0
C2-C3-C4	118.0	
C3-C4-C5	120.0	
C4-C5-C6	121.0	
C5-C6-N1	118.0	
C6-N1-C2	120.0	
Dihedral Angle	C6-N1-C2-C3	0.0

Table 2: Selected Vibrational Frequencies and Assignments (Exemplar Data)

Mode	Wavenumber (cm ⁻¹) (Scaled)	Assignment
$\nu(\text{C}\equiv\text{N})$	2230	Nitrile stretching
$\nu(\text{C-H})$ aromatic	3100-3000	Aromatic C-H stretching
$\nu(\text{C-H})$ methyl	2980-2870	Methyl C-H stretching
$\nu(\text{C}=\text{C})$, $\nu(\text{C}=\text{N})$	1600-1400	Pyridine ring stretching
$\delta(\text{C-H})$	1300-1000	In-plane C-H bending
$\gamma(\text{C-H})$	900-650	Out-of-plane C-H bending
$\nu(\text{C-Br})$	650-550	C-Br stretching

Table 3: Calculated Electronic Properties (Exemplar Data)

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.8 eV
HOMO-LUMO Gap	4.7 eV
Dipole Moment	2.5 D

Experimental Protocols

To validate the theoretical findings, experimental spectroscopic analysis is essential. The following are standard protocols for FT-IR and FT-Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector.
- Sample Preparation (KBr Pellet Method):

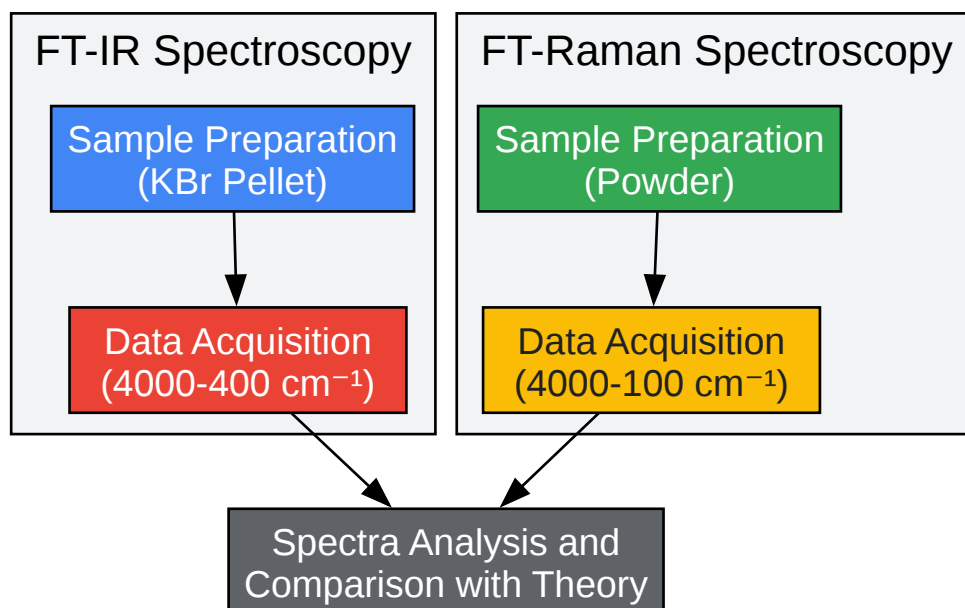
- A small amount of the solid **5-Bromo-4-methylnicotinonitrile** sample (approx. 1-2 mg) is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectral Range: 4000–400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

Fourier-Transform Raman (FT-Raman) Spectroscopy

- Instrumentation: An FT-Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.
- Sample Preparation: The powdered solid sample is placed in a glass capillary tube or an aluminum sample holder.
- Data Acquisition:
 - Spectral Range: 4000–100 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Laser Power: Optimized to avoid sample degradation.
 - Scans: A sufficient number of scans are accumulated to obtain a high-quality spectrum.

DOT Script for Experimental Workflow

Experimental Workflow



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Caption: A generalized workflow for the spectroscopic analysis of **5-Bromo-4-methylnicotinonitrile**.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the characterization of **5-Bromo-4-methylnicotinonitrile**. The detailed computational and spectroscopic protocols provide a robust framework for researchers to investigate the molecular properties of this and related compounds. The exemplar data presented serves as a guide for the expected outcomes of such studies. A thorough understanding of the molecular structure, vibrational dynamics, and electronic properties is fundamental for the rational design and development of novel therapeutic agents based on the nicotinonitrile scaffold.

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